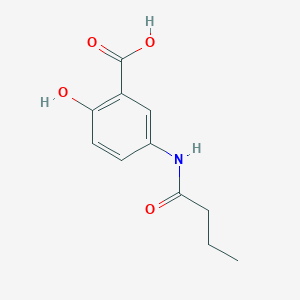

5-Butanamido-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Butanamido-2-hydroxybenzoic acid, also known as N-(5-hydroxysalicyloyl)butanamide, is a compound with the molecular formula C11H13NO4 . It is a white crystalline powder. The compound has a molecular weight of 223.22 g/mol .

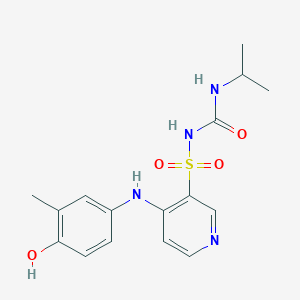

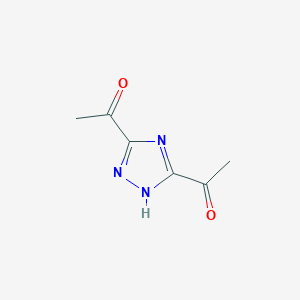

Molecular Structure Analysis

The molecular structure of 5-Butanamido-2-hydroxybenzoic acid consists of an aromatic ring with a carboxyl group and a hydroxyl group attached to it . The InChI representation of the molecule is InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) .

Physical And Chemical Properties Analysis

5-Butanamido-2-hydroxybenzoic acid has several computed properties. It has a molecular weight of 223.22 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 86.6 Ų, and the compound has a complexity of 267 .

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Hydroxybenzoic acids, including 5-Butanamido-2-hydroxybenzoic acid, are known for their antioxidant properties . They can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases, such as cancer . These compounds are used in food technology to preserve freshness and prevent oxidative spoilage.

Anti-inflammatory and Immunoregulatory Uses

These compounds have shown potential in anti-inflammatory and immunoregulatory activities. They may be used to develop treatments for inflammatory diseases and modulate the immune system to prevent overreactions, such as in allergies or autoimmune diseases .

Antimicrobial and Antiviral Effects

The antimicrobial properties of hydroxybenzoic acids make them suitable for use in preserving pharmaceuticals and cosmetics by preventing microbial contamination. They also have potential applications in developing new antiviral drugs .

Cardiovascular Health

Due to their antiatherogenic and antithrombotic effects, these compounds are being researched for their potential to prevent heart diseases. They could be used to develop supplements or medications that support cardiovascular health .

Antidiabetic Potential

Research has indicated that hydroxybenzoic acids may have antidiabetic properties . They could be used in managing diabetes by helping to regulate blood sugar levels and improve insulin sensitivity .

Anticancer and Antitumor Research

These acids are being studied for their anticancer and antitumor capabilities. They may inhibit cancer cell growth and could be used in cancer prevention or as a complementary therapy alongside traditional cancer treatments .

Neuroprotective Properties

There is interest in the potential neuroprotective effects of hydroxybenzoic acids. They could help in the treatment of neurodegenerative diseases by protecting nerve cells from damage .

Cosmetic Industry Applications

In the cosmetic industry, these compounds are used for their antioxidant and skin-protective properties. They can be found in products aimed at preventing skin aging and protecting the skin from environmental stressors .

Wirkmechanismus

Target of Action

The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

5-Butanamido-2-hydroxybenzoic acid interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, 5-Butanamido-2-hydroxybenzoic acid disrupts this pathway, leading to decreased levels of prostaglandins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Butanamido-2-hydroxybenzoic acid. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.

Eigenschaften

IUPAC Name |

5-(butanoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUWWPZYZLFNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640676 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butanamido-2-hydroxybenzoic acid | |

CAS RN |

93968-81-1 |

Source

|

| Record name | 5-Butanamido-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)